Einecs 279-051-8
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Overview
Description
Preparation Methods
The synthesis of [R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone involves several steps. The primary synthetic route includes the reaction of 2-methyl-1,4-naphthoquinone with a prenylated intermediate under specific conditions . Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where different functional groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can act as an electron acceptor in redox reactions, influencing cellular processes. The pathways involved include oxidative stress pathways and signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Compared to other naphthoquinone derivatives, [R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone is unique due to its specific prenylated side chain. Similar compounds include:
2-methyl-1,4-naphthoquinone: Lacks the prenylated side chain.
Menadione (Vitamin K3): Has a simpler structure without the extended side chain.
Plumbagin: Another naphthoquinone derivative with different biological activities.
This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
79082-97-6 |
---|---|
Molecular Formula |
C31H46O2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-methyl-3-[(E,7R,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24+/m0/s1 |
InChI Key |
MBWXNTAXLNYFJB-UDCSOKOMSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@@H](C)CCCC(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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